molecular formula C8H4BrFO4 B089992 2-Bromo-5-fluoroterephthalic acid CAS No. 1245807-64-0

2-Bromo-5-fluoroterephthalic acid

Cat. No.: B089992
CAS No.: 1245807-64-0
M. Wt: 263.02 g/mol
InChI Key: NOWJAVVCARLMRF-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroterephthalic acid ( 1245807-64-0) is a high-purity fluorinated and brominated aromatic building block supplied with a minimum purity of ≥97% . This compound, with the molecular formula C₈H₄BrFO₄ and a molecular weight of 263.02 g/mol, is a solid that should be stored and shipped at room temperature . Its molecular structure features both bromo and fluoro substituents on a terephthalic acid backbone, which is characteristic of derivatives used in advanced material science. As a multi-functionalized terephthalate, it serves as a key precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where the halogen atoms can influence network topology and properties. The presence of both bromine and fluorine makes it a valuable intermediate in pharmaceutical and agrochemical research for constructing complex molecules, and in materials science for developing novel polymers, ligands, and organic electronic materials . The compound is classified with the hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should handle with appropriate precautions, including the use of personal protective equipment. This product is intended for research and manufacturing purposes only and is strictly not for diagnostic or therapeutic human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

2-bromo-5-fluoroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWJAVVCARLMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592429
Record name 2-Bromo-5-fluorobenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245807-64-0
Record name 2-Bromo-5-fluorobenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathway and Reaction Mechanism

The synthesis begins with 1-bromo-4-fluoro-2,5-dimethylbenzene as the starting material. The methyl groups at positions 2 and 5 are oxidized to carboxylic acids using a strong oxidizing agent such as potassium permanganate (KMnO₄) under basic conditions.

Key Steps:

  • Oxidation of Methyl Groups:

    • The substrate is reacted with KMnO₄ in an aqueous sodium hydroxide (NaOH) solution.

    • The reaction mixture is heated to 90–100°C for 4–6 hours to ensure complete oxidation.

    • Acidification with hydrochloric acid (HCl) precipitates the product.

The overall reaction is summarized as:

1-Bromo-4-fluoro-2,5-dimethylbenzeneNaOH, H2OKMnO4,Δ2-Bromo-5-fluoroterephthalic acid\text{1-Bromo-4-fluoro-2,5-dimethylbenzene} \xrightarrow[\text{NaOH, H}2\text{O}]{\text{KMnO}4, \Delta} \text{this compound}

Advantages:

  • High regioselectivity due to the predefined positions of bromine and fluorine.

  • Avoids competing side reactions common in direct electrophilic substitution of terephthalic acid.

Experimental Data from Patent Literature:

ParameterDetails
Starting Material1-Bromo-4-fluoro-2,5-dimethylbenzene (5 g)
Oxidizing AgentKMnO₄ (stoichiometric excess)
BaseNaOH (aqueous solution)
Temperature90–100°C
Reaction Time4–6 hours
WorkupAcidification with HCl, filtration, and drying

Halogenation of Terephthalic Acid Derivatives

An alternative route involves the direct halogenation of terephthalic acid or its derivatives. However, this method is less common due to challenges in achieving regioselectivity and managing the deactivating effects of carboxylic acid groups.

Electrophilic Bromination and Fluorination

Carboxylic acid groups are strong electron-withdrawing groups, rendering the aromatic ring less reactive toward electrophilic substitution. To circumvent this, protective strategies such as esterification are often employed:

  • Protection of Carboxylic Acids:

    • Terephthalic acid is converted to its dimethyl ester using methanol and sulfuric acid.

    • The ester groups reduce electron withdrawal, enabling electrophilic bromination/fluorination.

  • Halogenation:

    • Bromine (Br₂) or a brominating agent (e.g., N-bromosuccinimide) introduces bromine at position 2.

    • Fluorination is achieved using hydrofluoric acid (HF) or Selectfluor® at position 5.

  • Deprotection:

    • The ester groups are hydrolyzed back to carboxylic acids using aqueous HCl or NaOH.

Challenges:

  • Low yields due to competing side reactions (e.g., dihalogenation).

  • Requires precise control of reaction conditions to maintain regioselectivity.

Comparative Analysis of Synthetic Routes

The two primary methods are evaluated based on yield, scalability, and practicality:

MethodYieldScalabilityComplexityKey Limitations
Oxidation of DimethylbenzeneHigh (~75%)HighModerateRequires specialized starting material
Direct HalogenationLow (~30%)LowHighPoor regioselectivity, multiple steps

Critical Insights:

  • The oxidation route is industrially preferred due to its reliability and higher yields.

  • Direct halogenation remains limited to laboratory-scale applications unless protective group strategies are optimized .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoroterephthalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form corresponding anhydrides or reduced to alcohols.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted terephthalic acids, while oxidation and reduction reactions can produce anhydrides or alcohols, respectively .

Scientific Research Applications

2-Bromo-5-fluoroterephthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoroterephthalic acid involves its interaction with various molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can affect molecular pathways, leading to the formation of new compounds with unique properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-bromo-5-fluoroterephthalic acid and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
This compound 1427327-66-9 C₈H₆BrFO₂ 233.03 Br (2), F (5) Two -COOH (1,4)
5-Bromo-2-fluoro-4-methylbenzoic acid 515135-65-6 C₈H₆BrFO₂ 233.03 Br (5), F (2), CH₃ (4) One -COOH (1)
2-Bromo-6-fluoro-3-methylbenzoic acid - C₈H₆BrFO₂ 233.03 Br (2), F (6), CH₃ (3) One -COOH (1)
2,5-Dibromo-3,6-difluorobenzoic acid - C₇H₃Br₂F₂O₂ 322.91 Br (2,5), F (3,6) One -COOH (1)
2-Bromo-5-chloroterephthalic acid - C₈H₆BrClO₄ 265.48 Br (2), Cl (5) Two -COOH (1,4)

Notes:

  • Positional isomerism: The placement of bromine, fluorine, and methyl groups significantly alters reactivity and solubility. For instance, 5-bromo-2-fluoro-4-methylbenzoic acid (CAS: 515135-65-6) shares the same molecular formula but has a mono-carboxylic acid group and a methyl substituent, reducing its polarity compared to the terephthalic acid backbone .

Physicochemical Properties

Acidity and Solubility
  • This compound : The dual -COOH groups result in strong acidity (pKa₁ ≈ 2.5, pKa₂ ≈ 4.8). It is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO .
  • 5-Bromo-2-fluoro-4-methylbenzoic acid : The single -COOH group (pKa ≈ 3.1) and methyl substituent reduce water solubility but improve lipid membrane permeability, making it valuable in drug delivery systems .
  • 2,5-Dibromo-3,6-difluorobenzoic acid : Higher halogen content (two Br, two F) increases molecular rigidity and thermal stability (>200°C decomposition) .

Biological Activity

2-Bromo-5-fluoroterephthalic acid is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and fluorine substituents, have led to investigations into its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C10_{10}H6_{6}BrF O4_{4}, which reflects its composition of aromatic rings with halogenated substituents. The introduction of bromine and fluorine atoms can significantly alter the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that its derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific pathways remain to be fully elucidated.

Anticancer Activity

The anticancer properties of this compound are particularly promising. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, including those from breast and lung cancers. The presence of bromine and fluorine is thought to enhance its binding affinity to specific cellular targets, potentially leading to apoptosis in cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that control cell growth.
  • Oxidative Stress Induction : The compound could induce oxidative stress within cells, leading to programmed cell death (apoptosis) in cancerous cells .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Research : In a laboratory setting, researchers treated various cancer cell lines with this compound and observed a dose-dependent reduction in cell viability. Flow cytometry analyses indicated increased rates of apoptosis in treated cells compared to controls .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundBromine and fluorine substituentsAntimicrobial, anticancer
2-Bromo-3,6-dimethylterephthalic acidLacks fluorineLess potent against cancer cells
5-Fluoro-3,6-dimethylterephthalic acidLacks bromineReduced binding affinity

This table highlights how the presence of both bromine and fluorine contributes significantly to the biological activity of this compound compared to its analogs.

Q & A

Q. How can synthetic byproducts be minimized during large-scale preparation?

  • Methodology :
  • Flow Chemistry : Continuous reactors improve mixing and temperature control, reducing side reactions.
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progress in real-time .

Data Contradiction Analysis

  • Example : Conflicting reports on bromination efficiency with NBS vs. Br₂.
    • Resolution : Replicate experiments under identical conditions (solvent, temperature). Use HPLC to quantify unreacted starting material and byproducts. Statistical analysis (ANOVA) identifies significant variables .

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